molecular formula C13H21NO B13049084 (1R,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL

(1R,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL

Cat. No.: B13049084
M. Wt: 207.31 g/mol
InChI Key: CNPLPEJYKJAOLH-SKDRFNHKSA-N
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Description

(1R,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a hydroxyl group, and a tert-butyl-substituted phenyl ring, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent racemization and ensure high enantiomeric purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The process is optimized for high yield and purity, with stringent control over reaction conditions to maintain the desired stereochemistry. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents under anhydrous conditions.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in dry ether or THF.

    Substitution: Various electrophiles like acyl chlorides, isocyanates, or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes.

    Substitution: Amides, ureas, or other substituted derivatives.

Scientific Research Applications

(1R,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL: The enantiomer of the compound with different stereochemistry.

    (1R,2R)-1-Amino-1-[4-(methyl)phenyl]propan-2-OL: A similar compound with a methyl group instead of a tert-butyl group.

    (1R,2R)-1-Amino-1-[4-(tert-butyl)phenyl]butan-2-OL: A homologous compound with an additional carbon in the alkyl chain.

Uniqueness

(1R,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL is unique due to its specific stereochemistry and the presence of the tert-butyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects and for use in asymmetric synthesis.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(4-tert-butylphenyl)propan-2-ol

InChI

InChI=1S/C13H21NO/c1-9(15)12(14)10-5-7-11(8-6-10)13(2,3)4/h5-9,12,15H,14H2,1-4H3/t9-,12+/m1/s1

InChI Key

CNPLPEJYKJAOLH-SKDRFNHKSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC=C(C=C1)C(C)(C)C)N)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)C(C)(C)C)N)O

Origin of Product

United States

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